N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-hydroxyethyl)oxalamide
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Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C14H19N3O6S and its molecular weight is 357.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Applications
- Oxazolidinones , including compounds related to the query, are noted for their novel mechanism of inhibiting bacterial protein synthesis. This class has shown significant in vitro activity against a wide range of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species resistant to vancomycin. These findings suggest their potential as powerful antibacterial agents (Zurenko et al., 1996).
Antifungal Applications
- Thiazolidinone derivatives , structurally similar to the queried compound, have been synthesized and evaluated for their antifungal properties. These derivatives demonstrated significant inhibitory action against various strains of fungi, highlighting their potential in treating fungal infections (Desai et al., 2013).
Applications in Organic Synthesis
- Research into oxazolidinone derivatives has explored their utility in organic synthesis, particularly in the formation of bis(2-oxazolidinone) derivatives through reactions with carbon dioxide and aliphatic α,ω-diamines. These reactions highlight the versatility of oxazolidinone derivatives in synthesizing complex organic molecules (Saitǒ et al., 1986).
Catalyst Applications
- Copper-Catalyzed Reactions involving oxazolidinones, including N-arylation of oxazolidinones and amides with (hetero)aryl iodides, have been successfully conducted at room temperature. This showcases the potential of oxazolidinone derivatives in facilitating efficient and selective catalytic reactions in organic chemistry (Bhunia et al., 2022).
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-23-12-4-3-10(17-6-2-8-24(17,21)22)9-11(12)16-14(20)13(19)15-5-7-18/h3-4,9,18H,2,5-8H2,1H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOPYXJJXBILJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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